2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid - 2090869-56-8

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

Catalog Number: EVT-1769866
CAS Number: 2090869-56-8
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Pharmaceuticals: Imidazo[1,2-b]pyrazoles have shown promise as potential drug candidates for various therapeutic areas, including cancer, inflammation, and infectious diseases [ [] ].
  • Agrochemicals: Some heterocyclic compounds exhibit herbicidal, insecticidal, or fungicidal activities [ [] ].
  • Materials science: These compounds can serve as building blocks for materials with interesting optical or electronic properties [ [] ].

1-(8-(ayloxy)-2-(trifluoromethyl)Imidazo[1,2-a]pyrazin-6-yl)Ethan-1-Amine Derivatives

Compound Description: This series of compounds features an imidazo[1,2-a]pyrazine core with various aryloxy groups substituted at the 8-position and a trifluoromethyl group at the 2-position. An ethan-1-amine substituent is present at the 6-position of the core structure. These compounds were synthesized and evaluated for their antibacterial activity. []

Relevance: These compounds, like the target compound, contain a fused imidazole-pyrazole ring system. While the target compound has an imidazo[1,2-b]pyrazole core, these derivatives feature an imidazo[1,2-a]pyrazine core, showcasing a similar heterocyclic framework. Both structures also share an acetic acid derivative at a similar position relative to the fused ring system. This structural similarity suggests potential for shared biological activity profiles between the two groups. (See: )

6-(4-Substituted Aryl)-2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives

Compound Description: This series features an imidazo[2,1-b][1,3,4]thiadiazole core, with a 3,5-dimethyl-1H-pyrazole substituent at the 2-position and various aryl groups at the 6-position. These compounds were synthesized and evaluated for their antitubercular and antifungal activities. []

Compound Description: LY2784544 is a kinase inhibitor with a complex structure incorporating an imidazo[1,2-b]pyridazine core. It also features a 3-methyl-1H-pyrazole substituent. This compound was identified as a novel GPR39 agonist. []

Relevance: This compound, while structurally distinct from 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid, shares the presence of both a pyrazole and an imidazo[1,2-b]pyridazine core, which is similar to the imidazo[1,2-b]pyrazole core of the target compound. The presence of these structural motifs and the fact that it was identified as a GPR39 agonist, a target often explored for novel therapeutic applications, makes it relevant for comparative analysis. (See: )

1H-Benzimidazole-4-Carboxylic Acid, 2-Methyl-1-[[2-Methyl-3-(Trifluoromethyl)Phenyl]Methyl]-6-(4-Morpholinyl)- (GSK2636771)

Compound Description: GSK2636771, another kinase inhibitor, contains a benzimidazole core structure and a morpholine substituent. It was identified, alongside LY2784544, as a novel GPR39 agonist. []

Relevance: Although GSK2636771 does not share the pyrazole moiety with the target compound 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid, its identification as a GPR39 agonist makes it relevant for investigating potential structure-activity relationships within this target class. Understanding how different heterocyclic cores, like the benzimidazole in GSK2636771 compared to the imidazo[1,2-b]pyrazole in the target compound, influence GPR39 activity could be valuable. (See: )

3-(Butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (Compound 1)

Compound Description: This compound serves as a lead compound for developing p38 mitogen-activated protein (MAP) kinase inhibitors. It features an imidazo[4,5-b]pyridin-2-one core and a 2,4-difluoroanilino substituent. []

Relevance: While not directly containing a pyrazole ring, this compound exhibits structural similarities to 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid. Both share a closely related fused imidazole-pyridine core, albeit with different substitution patterns. The exploration of both compounds as kinase inhibitors further highlights their relevance for comparison, as kinase inhibition often hinges on specific interactions within the active site that could be shared between these structures. (See: )

3-(3-tert-Butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (Compound 25)

Compound Description: This compound is a p38 mitogen-activated protein (MAP) kinase inhibitor developed from the lead compound "Compound 1". It features a p-methylbenzamide fragment linked to the imidazo[4,5-b]pyridin-2-one core. This compound demonstrated potent p38 inhibition and significant in vivo efficacy in a rat model of collagen-induced arthritis. []

Relevance: Compound 25, while structurally distinct from 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid, presents a noteworthy comparison point. Despite the different core structures, both compounds exhibit p38 MAP kinase inhibitory activity. Analyzing the structural elements contributing to this shared activity could provide insights into the structure-activity relationships of this kinase target. Understanding how the p-methylbenzamide fragment in Compound 25 and the pyrazole moiety in the target compound contribute to kinase inhibition could be highly valuable for designing more potent and selective inhibitors. (See: )

Properties

CAS Number

2090869-56-8

Product Name

2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid

IUPAC Name

2-(6-tert-butylimidazo[1,2-b]pyrazol-1-yl)acetic acid

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

InChI

InChI=1S/C11H15N3O2/c1-11(2,3)8-6-9-13(7-10(15)16)4-5-14(9)12-8/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

VDUTZGNDHQVQDD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN2C=CN(C2=C1)CC(=O)O

Canonical SMILES

CC(C)(C)C1=NN2C=CN(C2=C1)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.